5-(2,4-dichlorophenyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol
Description
Properties
CAS No. |
929972-53-2 |
|---|---|
Molecular Formula |
C17H10Cl2N4S |
Molecular Weight |
373.3 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-4-quinolin-5-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H10Cl2N4S/c18-10-6-7-11(13(19)9-10)16-21-22-17(24)23(16)15-5-1-4-14-12(15)3-2-8-20-14/h1-9H,(H,22,24) |
InChI Key |
JQSDMUNJRKTJSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)N3C(=NNC3=S)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazide Intermediates
The core synthetic pathway involves the cyclization of thiosemicarbazides under alkaline conditions. This method, widely applied for triazole-thiols, leverages the reactivity of hydrazide and isothiocyanate precursors. For 5-(2,4-dichlorophenyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol, the approach entails:
-
Synthesis of quinoline-5-carbohydrazide from quinoline-5-carboxylic acid.
-
Condensation with 2,4-dichlorophenyl isothiocyanate to form a thiosemicarbazide intermediate.
-
Base-mediated cyclization (e.g., NaOH or KOH) to yield the triazole ring.
This route ensures precise positioning of the quinolin-5-yl and 2,4-dichlorophenyl groups at the 4- and 5-positions of the triazole, respectively.
Alternative Routes via Carboxylic Acid Derivatives
Alternative methods adapt sequential functionalization of pre-formed triazole cores. For instance, introducing the 2,4-dichlorophenyl group via Ullmann coupling or nucleophilic aromatic substitution after triazole formation has been explored, though these methods face challenges in regioselectivity and yield.
Detailed Preparation Methods
Synthesis of Quinoline-5-carbohydrazide
Quinoline-5-carboxylic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol at 0–5°C. The resulting quinoline-5-carbohydrazide is isolated via filtration (Yield: 85–90%).
Formation of Thiosemicarbazide Intermediate
Quinoline-5-carbohydrazide (1.0 equiv) reacts with 2,4-dichlorophenyl isothiocyanate (1.1 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen at 60°C for 12 hours. The product, N'-(quinoline-5-carbonyl)-N-(2,4-dichlorophenyl)thiosemicarbazide, precipitates as a yellow solid (Yield: 75–80%).
Cyclization to Triazole-3-thiol
The thiosemicarbazide (1.0 equiv) is refluxed in 2N NaOH (aq.) for 6 hours. Acidification with dilute HCl precipitates the target compound, which is recrystallized from ethanol/water (Yield: 70–75%, Purity: >98% by HPLC).
Table 1: Reaction Conditions and Yields for Method 1
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Carbohydrazide Synthesis | SOCl₂, NH₂NH₂·H₂O, EtOH | 85–90 |
| Thiosemicarbazide Formation | 2,4-DCl-C₆H₃-NCS, THF | 75–80 |
| Cyclization | 2N NaOH, Reflux | 70–75 |
Method 2: One-Pot Synthesis Using DMF-DMA
A modified approach employs dimethylformamide dimethyl acetal (DMF-DMA) as a cyclizing agent. Quinoline-5-carbohydrazide and 2,4-dichlorophenyl isothiocyanate are heated in DMF-DMA at 100°C for 8 hours, directly yielding the triazole-thiol without isolation of intermediates (Yield: 65–70%).
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Stability
HPLC analysis (C18 column, MeOH/H₂O 70:30) shows a single peak at 4.2 minutes, confirming >98% purity. The compound is stable under ambient conditions for >6 months.
Comparison of Synthetic Routes
Table 2: Advantages and Limitations of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| 1 | 70–75 | >98 | High regioselectivity | Multi-step, time-intensive |
| 2 | 65–70 | 95–97 | One-pot synthesis | Lower yield, solvent constraints |
Chemical Reactions Analysis
Types of Reactions
5-(2,4-dichlorophenyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to modify the quinoline or triazole rings.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified quinoline or triazole derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2,4-dichlorophenyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may act as a ligand for certain receptors, modulating their signaling pathways.
DNA Interaction: The compound may intercalate into DNA, affecting its replication and transcription processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related 1,2,4-triazole-3-thiol derivatives and their key properties:
Key Observations:
Substituent Effects on Bioactivity: Halogenated Aryl Groups: The 2,4-dichlorophenyl group in the target compound and derivatives (e.g., 5f, 5j) correlates with antifungal activity, likely due to increased lipophilicity and membrane penetration . Quinoline vs. Benzylideneamino: Quinolin-5-yl (target) may offer superior pharmacokinetics compared to benzylideneamino derivatives (e.g., 5f) due to enhanced bioavailability and target specificity . Schiff Base vs. Direct Substitution: Schiff base derivatives (e.g., 5f, 5j) show moderate yields (73–81%) and activity, whereas direct substitution with heteroaromatic groups (e.g., quinoline) could improve stability and potency .
Antiviral Potential: The target compound’s quinoline moiety shares structural similarity with 4-(cyclopentenylamino) derivatives (e.g., compound 16), which inhibit viral helicases . Molecular docking studies suggest quinoline’s planar structure may enhance binding to viral protease active sites .
The dichlorophenyl group in the target compound may further enhance adsorption on metal surfaces via stronger electron-withdrawing effects .
Synthetic Yields :
- Schiff base derivatives (e.g., 5f, 5j) typically achieve 70–80% yields , whereas alkylated or metal-complexed derivatives require multistep syntheses with lower yields (e.g., 55–70% for metal complexes in ).
Biological Activity
The compound 5-(2,4-dichlorophenyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol belongs to the class of triazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 5-(2,4-dichlorophenyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol is with a molecular weight of approximately 397.31 g/mol. The compound features a triazole ring and a quinoline moiety that contribute to its biological activity.
Biological Activity Overview
Triazole compounds are known for their antifungal , antiviral , antitumor , and antimicrobial properties. The specific biological activities of 5-(2,4-dichlorophenyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol have been evaluated in various studies.
Antitumor Activity
Recent studies have indicated that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In an MTT assay, the compound demonstrated selective cytotoxicity against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines. The selectivity towards cancer cells suggests potential as an anticancer agent .
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. The compound's efficacy against specific bacterial strains has been documented:
- It showed promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis .
Synthesis
The synthesis of 5-(2,4-dichlorophenyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
- Formation of Triazole Ring: The initial step involves the reaction of appropriate precursors under acidic or basic conditions to form the triazole ring.
- Quinoline Integration: Subsequent reactions introduce the quinoline moiety through nucleophilic substitution or coupling reactions.
- Thiol Group Introduction: Finally, a thiol group is introduced to complete the structure.
Case Studies and Research Findings
A variety of studies have explored the biological activity of this compound:
The mechanisms underlying the biological activities of triazole derivatives include:
- Inhibition of Enzymatic Activity: Many triazoles inhibit enzymes critical for cellular processes in pathogens.
- Induction of Apoptosis: In cancer cells, these compounds can trigger programmed cell death through various signaling pathways.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-(2,4-dichlorophenyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol, and how are intermediates characterized?
- Methodology : The compound can be synthesized via cyclization of thiourea intermediates or S-alkylation of precursor triazoles. For example, alkylation of 1,2,4-triazole-3-thiol derivatives with halogenated aryl/heteroaryl groups (e.g., quinolin-5-yl bromides) in basic media (e.g., NaOH/ethanol) yields the target compound . Intermediates are characterized using elemental analysis, ¹H-NMR, ¹³C-NMR, LC-MS, and IR spectroscopy to confirm structural integrity .
Q. How is the purity and identity of the compound validated in synthetic workflows?
- Methodology : Purity is assessed via HPLC or TLC, while identity is confirmed using high-resolution mass spectrometry (HR-MS) and multinuclear NMR. For example, ¹H-NMR chemical shifts for the triazole-thiol proton typically appear at δ 13.5–14.0 ppm, and aromatic protons from dichlorophenyl/quinoline moieties are observed between δ 7.0–9.0 ppm .
Q. What in vitro assays are used to screen the compound’s biological activity?
- Methodology : Standard assays include:
- Antimicrobial activity : Broth microdilution (MIC determination) against Mycobacterium bovis or fungal strains, with pH-dependent growth inhibition observed (e.g., 0.1–1.0% w/v concentrations at pH 6.5–7.1) .
- Antiviral activity : ATPase inhibition assays for helicase-targeted activity (e.g., IC₅₀ values for MERS-CoV helicase inhibition) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the triazole or aryl groups) influence bioactivity?
- Methodology :
- Substituent effects : Introducing electron-withdrawing groups (e.g., Cl, Br) on the phenyl ring enhances ATPase inhibition (e.g., IC₅₀ = 0.47–0.51 µM for 4-chlorophenyl derivatives) . Conversely, fluorobenzylidene substituents reduce antiradical activity compared to hydroxybenzylidene analogs .
- Docking studies : Molecular docking (e.g., using AutoDock Vina) reveals hydrogen bonding between the triazole-thiol moiety and helicase active sites (e.g., 5WWP protein), with binding energies correlating with experimental IC₅₀ values .
Q. How can contradictory data in biological assays (e.g., pH-dependent activity) be resolved?
- Methodology :
- pH dependency : For M. bovis inhibition, activity at pH 6.5 vs. 7.1 suggests protonation state changes in the triazole-thiol group affect membrane permeability. Adjusting assay buffers to mimic physiological conditions (e.g., pH 7.4) can clarify relevance .
- Enzyme vs. cell-based assays : Discrepancies between ATPase inhibition (enzyme-level) and antiviral activity (cell-level) may arise from poor cellular uptake. Use permeability enhancers (e.g., cyclopentenyl groups) or prodrug strategies to improve bioavailability .
Q. What strategies optimize yield and scalability in multistep syntheses?
- Methodology :
- Stepwise optimization : For S-alkylation reactions, microwave-assisted synthesis reduces reaction time (e.g., 2–4 hours vs. 24 hours conventional) .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) achieves >80% purity, with recrystallization (ethanol/water) further enhancing yield .
Q. How do computational methods (e.g., ADME, molecular dynamics) guide lead optimization?
- Methodology :
- ADME prediction : Tools like SwissADME predict moderate solubility (LogP ~3.5) and CYP450 interactions, suggesting formulation with cyclodextrins for improved pharmacokinetics .
- Dynamics simulations : 100-ns MD simulations assess triazole-thiol stability in helicase binding pockets, identifying key residues (e.g., Lys288, Asp374) for mutagenesis studies .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
